

Identifying off-target effects of Atr-IN-19 in vitro

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Compound of Interest

Compound Name: Atr-IN-19

Cat. No.: B12411436

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Technical Support Center: Atr-IN-19

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage potential off-target effects of **Atr-IN-19** in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential off-target effects of **Atr-IN-19**?

A1: While specific comprehensive screening data for **Atr-IN-19** is not publicly available, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase often exhibit off-target activity against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family due to structural similarities in their kinase domains.[1][2][3] Therefore, researchers should be particularly vigilant for off-target inhibition of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs).[4][5] Less commonly, off-target effects on other kinases like mTOR or PI3K might be observed.[4]

Q2: How can I experimentally determine the off-target profile of **Atr-IN-19** in my system?

A2: Several in vitro methods can be employed to determine the kinase selectivity of **Atr-IN-19**:

- Kinase Profiling Panels: Submitting the compound to a commercial service for screening against a large panel of purified kinases is the most direct way to identify potential off-targets.[6]

- Chemical Proteomics: Techniques like Kinobeads can be used to assess the binding of **Atr-IN-19** to a wide range of kinases from cell lysates.
- In-cell Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET assays can confirm target engagement and identify off-target binding within a cellular context.^[7]
- Western Blotting for Pathway Activity: Assessing the phosphorylation status of downstream targets of related kinases (e.g., p-KAP1 for ATM, p-DNA-PKcs for DNA-PKcs) can provide functional evidence of off-target inhibition in cells.

Q3: What are the potential phenotypic consequences of off-target inhibition of ATM or DNA-PKcs?

A3: Off-target inhibition of ATM or DNA-PKcs can confound experimental results. Both kinases play crucial roles in the DNA damage response (DDR), particularly in response to double-strand breaks (DSBs).^{[2][8][9]} Unintended inhibition of these kinases could lead to:

- Increased sensitivity to DNA damaging agents that cause DSBs (e.g., ionizing radiation, etoposide).
- Defects in cell cycle checkpoints, particularly the G1/S and G2/M checkpoints.^[3]
- Impaired DNA repair, leading to genomic instability.

Troubleshooting Guide

This guide addresses specific issues that may arise due to off-target effects of **Atr-IN-19**.

Observed Problem	Potential Cause (Off-Target Related)	Recommended Troubleshooting Steps
Unexpectedly high cytotoxicity with DNA damaging agents that are not typical inducers of ATR activity (e.g., ionizing radiation).	Off-target inhibition of ATM or DNA-PKcs, which are primary responders to double-strand breaks induced by these agents.[2][9]	1. Perform a dose-response curve with Atr-IN-19 in combination with the DNA damaging agent. 2. Assess the phosphorylation of key downstream targets of ATM (e.g., p-Chk2, p-KAP1) and DNA-PKcs (e.g., p-DNA-PKcs S2056) via Western blot in the presence of Atr-IN-19. A decrease in phosphorylation would suggest off-target activity. 3. Compare with a more selective ATR inhibitor if available.
Cellular phenotype (e.g., cell cycle arrest, apoptosis) does not align with known ATR functions.	The observed phenotype might be a composite effect of inhibiting ATR and other off-target kinases. For instance, ATM and ATR have some overlapping substrates and functions in the DNA damage response.[2][3][5]	1. Conduct a kinome-wide selectivity screen to identify all potential off-targets of Atr-IN-19. 2. Use RNAi or CRISPR to deplete ATR and compare the phenotype to that of Atr-IN-19 treatment. This can help distinguish on-target from off-target effects. 3. Consult the literature for the known roles of identified off-targets in the observed phenotype.
Discrepancy between in vitro biochemical IC50 and in-cell potency (EC50).	While often related to cell permeability and metabolism, significant off-target activity can contribute to this discrepancy. The cellular phenotype might be driven by	1. Perform cellular target engagement assays (e.g., CETSA) to confirm that Atr-IN-19 is engaging ATR at the expected concentrations in your cell line. 2. Titrate Atr-IN-19 and monitor

a more potently inhibited off-target kinase.

phosphorylation of a direct ATR substrate (e.g., p-CHK1 S345) and a downstream substrate of a suspected off-target to compare their cellular IC50 values.

Quantitative Data Presentation

The following tables present hypothetical kinase profiling data for an ATR inhibitor to illustrate how such data is typically presented. Note: This is not actual data for **Atr-IN-19**.

Table 1: Example Kinase Selectivity Panel Data

Kinase Target	IC50 (nM)	% Inhibition at 1 μ M
ATR	5	99%
ATM	250	85%
DNA-PKcs	800	60%
mTOR	>10,000	<10%
PI3K α	>10,000	<10%
CDK1	>10,000	<10%
CHK1	>10,000	<10%

Table 2: Example Cellular IC50 Values for On- and Off-Target Pathways

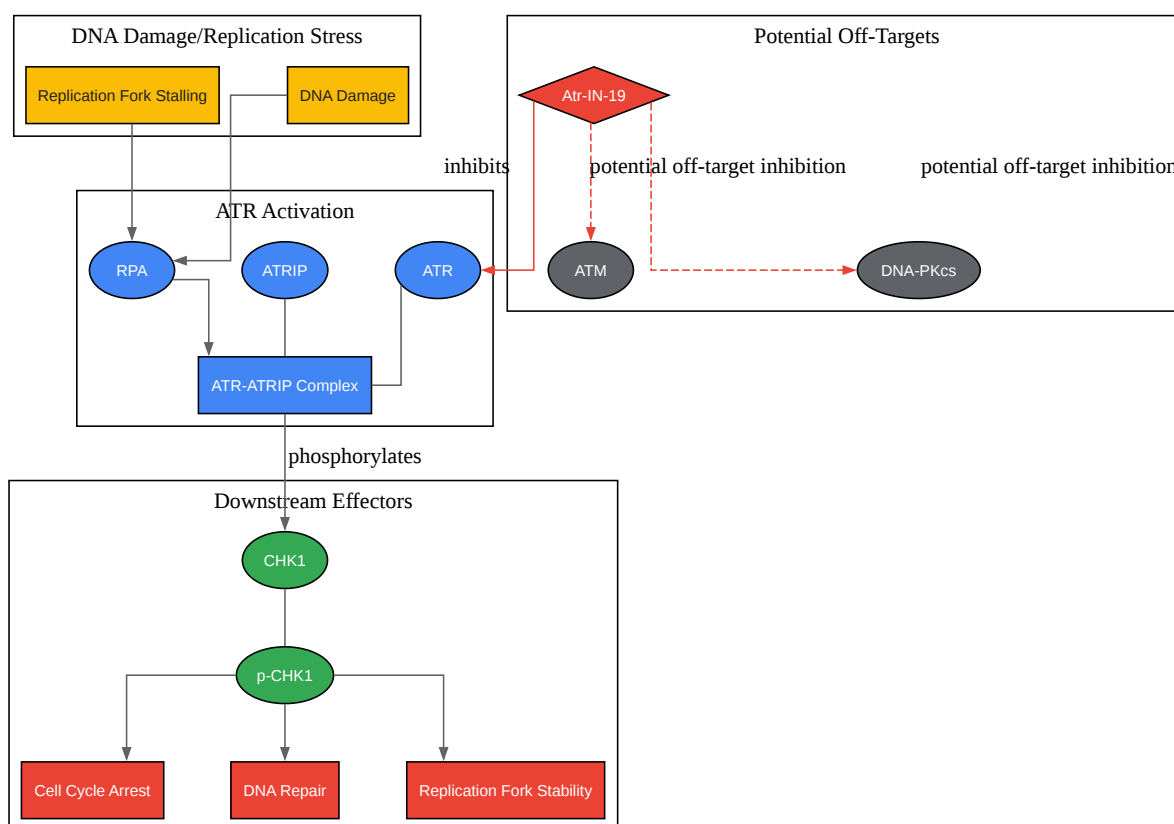
Cellular Readout	IC50 (nM)
p-CHK1 (S345) (ATR pathway)	25
p-KAP1 (S824) (ATM pathway)	850
p-DNA-PKcs (S2056) (DNA-PKcs pathway)	2500

Experimental Protocols

Protocol 1: Western Blot Analysis of On- and Off-Target Kinase Activity

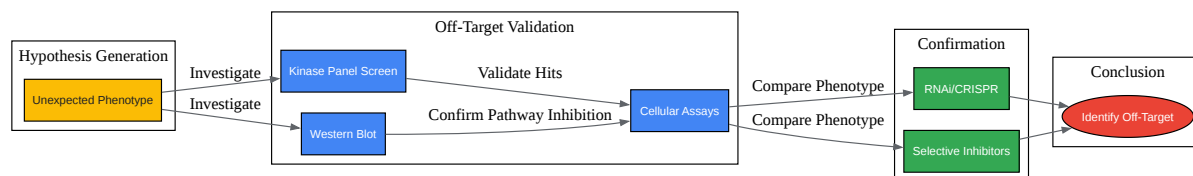
- **Cell Treatment:** Plate cells and allow them to adhere overnight. Treat with a dose-range of **Atr-IN-19** for 1-2 hours. To assess ATM and DNA-PKcs activity, treat cells with an appropriate DNA damaging agent (e.g., 10 Gy ionizing radiation for ATM/DNA-PKcs activation; 1 mM hydroxyurea for ATR activation) for 1 hour prior to harvesting.
- **Lysate Preparation:** Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
 - p-Chk1 (Ser345) - for ATR activity
 - Total Chk1
 - p-KAP1 (Ser824) - for ATM activity
 - Total KAP1
 - p-DNA-PKcs (Ser2056) - for DNA-PKcs activity
 - Total DNA-PKcs
 - Actin or Tubulin - as a loading control
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations



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Caption: ATR signaling pathway and potential off-target inhibition by **Atr-IN-19**.



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Caption: Workflow for identifying and validating off-target effects of a kinase inhibitor.

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